molecular formula C13H20ClFN2O B5063184 N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride

N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride

Cat. No. B5063184
M. Wt: 274.76 g/mol
InChI Key: QIODQUZOZIQSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as ABT-594 and is a potent analgesic drug. ABT-594 has been extensively researched for its potential use in the treatment of chronic pain conditions.

Mechanism of Action

ABT-594 acts as a potent agonist of the alpha4beta2 and alpha3beta4 nicotinic acetylcholine receptors. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This results in the modulation of pain perception and the production of analgesic effects.
Biochemical and Physiological Effects:
ABT-594 has been found to produce several biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It also leads to the activation of the descending pain pathway, which modulates pain perception. ABT-594 has been found to be highly effective in reducing pain perception in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the nicotinic acetylcholine receptor. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. ABT-594 is a highly potent analgesic drug and can produce significant side effects in animal models. It is also expensive and difficult to synthesize.

Future Directions

There are several future directions for research on ABT-594. One potential direction is to investigate its potential use in the treatment of other chronic pain conditions, such as fibromyalgia and osteoarthritis. Another direction is to investigate the potential use of ABT-594 in combination with other analgesic drugs to produce synergistic effects. Additionally, further research is needed to investigate the potential side effects of ABT-594 and to develop strategies to minimize these effects.

Synthesis Methods

ABT-594 can be synthesized through a multi-step process starting from 4-fluoroaniline. The process involves the formation of several intermediate compounds, including N-(4-fluorophenyl)acetamide, N-(4-fluorophenyl)-2-methylpropanamide, and N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been found to be effective in treating neuropathic pain, inflammatory pain, and cancer-related pain. ABT-594 acts as an agonist of the nicotinic acetylcholine receptor, which is involved in the modulation of pain perception.

properties

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.ClH/c1-10(9-16(2)3)8-15-13(17)11-4-6-12(14)7-5-11;/h4-7,10H,8-9H2,1-3H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIODQUZOZIQSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)F)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.